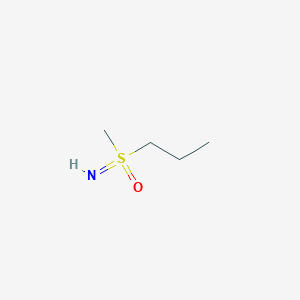
1-Cyclopropyl-2-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-isocyanatobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and an isocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-cyclopropyl-2-aminobenzene with phosgene or a phosgene equivalent. The reaction typically proceeds under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Scheme:
1-Cyclopropyl-2-aminobenzene+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety, given the toxic nature of phosgene. Alternative methods using safer reagents like diphosgene or triphosgene can also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-2-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.
Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and water can react with the isocyanate group under mild conditions.
Substitution Reactions: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Ureas: Formed by the reaction with primary or secondary amines.
Carbamates: Produced by the reaction with alcohols.
Amides: Result from the reaction with water or amines.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and resins due to its reactive isocyanate group.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals, including herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The cyclopropyl group can influence the reactivity and stability of the compound, potentially affecting its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropyl-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.
1-Phenyl-2-isocyanatobenzene: Lacks the cyclopropyl group, affecting its reactivity and applications.
1-Cyclopropyl-2-isocyanatoethane: Contains an ethane backbone instead of a benzene ring.
Uniqueness
1-Cyclopropyl-2-isocyanatobenzene is unique due to the presence of both a cyclopropyl group and an isocyanate group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-cyclopropyl-2-isocyanatobenzene |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-4-2-1-3-9(10)8-5-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
RQMDDQCJAQGZDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC=CC=C2N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)






![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)




